Methyl 3-nitro-4-(phenylsulfonyl)benzoate
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Overview
Description
Methyl 3-nitro-4-(phenylsulfonyl)benzoate is a useful research compound. Its molecular formula is C14H11NO6S and its molecular weight is 321.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
Methyl 3-nitro-4-(phenylsulfonyl)benzoate and related compounds have been synthesized and analyzed for their structural properties. These analyses have involved IR, NMR, and mass spectroscopy to prove the structure of these esters. A particular study focused on the synthesis, spectral studies, and the phenomena of carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, highlighting the chemical versatility and reactivity of these compounds under various conditions (El-Bardan, 1992).
Molecular Structure and Hydrogen Bonding
Research has delved into the molecular structure and hydrogen bonding patterns of compounds similar to this compound. Studies have shown how these molecules are linked into complex sheets or chains through a variety of hydrogen bonds, demonstrating the intricate intermolecular interactions that can influence the physical properties and reactivity of these substances (Portilla et al., 2007).
Ring-Opening/Ring-Forming Protocols
The compound has been used as a precursor in ring-opening/ring-forming protocols aimed at synthesizing ring-fused aromatic or heteroaromatic compounds. This application demonstrates its potential in creating complex organic molecules that might be challenging to synthesize through conventional methods. One study showcased the use of a derivative of this compound in an overall protocol that includes a thermal electrocyclic rearrangement followed by an irreversible beta-elimination, leading to the synthesis of compounds with specific substitution patterns (Bianchi et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(benzenesulfonyl)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-21-14(16)10-7-8-13(12(9-10)15(17)18)22(19,20)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALLFXPBUDIJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.